molecular formula C20H20O7 B1230334 Haematoxylone, tetramethyl-

Haematoxylone, tetramethyl-

Cat. No. B1230334
M. Wt: 372.4 g/mol
InChI Key: OAQFLNPTAZZENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-3804 is a member of methoxybenzenes.

Scientific Research Applications

Antimicrobial Properties

Haematoxylone brasiletto, related to Haematoxylone tetramethyl-, has been studied for its antimicrobial effects. The methanolic extract of Haematoxylon brasiletto's bark showed inhibitory effects on several microorganisms, suggesting its potential for treating bacterial infections (Rivero-Cruz, 2008).

Bone Tissue Engineering

Hydroxyapatite (HA), similar in composition to Haematoxylone tetramethyl-, is extensively used in bone tissue regeneration and as a drug carrier. HA's biocompatible properties make it suitable for orthopedic applications and in delivering therapeutic drugs (Haider et al., 2017). HA-coated iron oxide nanoparticles are also being explored for orthopedic applications, showing increased osteoblast functions (Tran & Webster, 2011).

Surface Modification for Medical Applications

Modifying the surface of hydroxyapatite with organic polymers like PEG and pHEMA can improve its biological and chemical properties, relevant for medical applications (Adamska et al., 2013). Biomimetic synthesis of metal-hydroxyapatite has potential in biomedical applications, including bone infection treatment and as scaffold material (Kim et al., 2018).

Biomedical Applications

Various studies have explored the use of HA in biomedical fields, such as drug delivery, tissue engineering, and cancer therapeutics. These applications leverage HA's biocompatibility and bioactivity (Kargozar et al., 2022), (Sebastiammal et al., 2020).

Nanomaterials for Cancer Therapy

Hydroxyapatite nanoparticles, similar to Haematoxylone tetramethyl-, are used for cancer therapy, demonstrating potential in targeted drug delivery and reducing complications associated with conventional chemotherapy (Wei et al., 2019).

properties

Product Name

Haematoxylone, tetramethyl-

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

6,7,15,16-tetramethoxy-9-oxatricyclo[11.4.0.03,8]heptadeca-1(17),3(8),4,6,13,15-hexaene-2,11-dione

InChI

InChI=1S/C20H20O7/c1-23-15-6-5-13-18(22)14-9-17(25-3)16(24-2)8-11(14)7-12(21)10-27-19(13)20(15)26-4/h5-6,8-9H,7,10H2,1-4H3

InChI Key

OAQFLNPTAZZENS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3CC(=O)CO2)OC)OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC(=C(C=C3CC(=O)CO2)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Haematoxylone, tetramethyl-
Reactant of Route 2
Reactant of Route 2
Haematoxylone, tetramethyl-
Reactant of Route 3
Reactant of Route 3
Haematoxylone, tetramethyl-
Reactant of Route 4
Reactant of Route 4
Haematoxylone, tetramethyl-
Reactant of Route 5
Reactant of Route 5
Haematoxylone, tetramethyl-
Reactant of Route 6
Reactant of Route 6
Haematoxylone, tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.